molecular formula C9H12ClNO3 B13449387 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride

Katalognummer: B13449387
Molekulargewicht: 217.65 g/mol
InChI-Schlüssel: DNLZVTQJQUEWRZ-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride is an organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an amino group, a hydroxyethyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ®-2-amino-1-ethanol under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoquinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride can be compared to other similar compounds, such as:

    4-hydroxybenzoic acid: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties and reactivity.

    2-amino-1-ethanol: Does not contain the benzoic acid moiety, leading to different biological activities.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each exhibiting unique chemical and biological properties.

Eigenschaften

Molekularformel

C9H12ClNO3

Molekulargewicht

217.65 g/mol

IUPAC-Name

4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1

InChI-Schlüssel

DNLZVTQJQUEWRZ-QRPNPIFTSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CN)O)C(=O)O.Cl

Kanonische SMILES

C1=CC(=CC=C1C(CN)O)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.